molecular formula C5H8 B1661991 1,2-Pentadiene CAS No. 591-95-7

1,2-Pentadiene

Cat. No.: B1661991
CAS No.: 591-95-7
M. Wt: 68.12 g/mol
InChI Key: LVMTVPFRTKXRPH-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

1,2-Pentadiene, also known as ethylallene, is a hydrocarbon with an open chain of five carbons, connected by two single bonds and two double bonds . The primary targets of this compound are not well-defined due to its nature as a simple hydrocarbon. It is primarily involved in chemical reactions rather than biological interactions.

Mode of Action

The mode of action of this compound is primarily through chemical reactions. For instance, it can participate in cycloaddition reactions, a type of chemical reaction where a cyclic compound is produced . .

Biochemical Pathways

This compound is involved in the formation of a π-allyl-2-hexene 1,6-diradical, which initiates the alternating copolymerization . .

Safety and Hazards

1,2-Pentadiene is extremely flammable and may be fatal if swallowed and enters airways . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

1,2-Pentadiene plays a significant role in biochemical reactions, particularly in high-temperature systems. It can be formed from the combination of methyl and 1,3-butadienyl radicals or ethyl and propargyl radicals . These radicals are stable and tend to adopt high concentrations, undergoing various combination processes. The interactions of this compound with enzymes, proteins, and other biomolecules are crucial for understanding its biochemical properties. For instance, it can participate in reactions involving the formation of aromatics and soot in combustion systems .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity can lead to the formation of reactive intermediates that interact with cellular components, potentially causing oxidative stress and altering normal cellular functions . These interactions can impact cell viability and proliferation, highlighting the importance of understanding the cellular effects of this compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can undergo electrophilic addition reactions, where it interacts with electrophiles to form addition products . These reactions can lead to the formation of new chemical bonds, altering the structure and function of the interacting biomolecules. Additionally, this compound can participate in enzyme inhibition or activation, affecting metabolic pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by environmental factors such as temperature and pH. Over time, this compound can degrade into various byproducts, which can have different effects on cellular function . Long-term studies in in vitro and in vivo settings are essential to understand the temporal effects of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can cause significant toxic or adverse effects . Threshold effects are observed, where a certain dosage level must be reached before noticeable effects occur. Understanding the dosage effects of this compound is crucial for its safe application in various fields.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can participate in reactions that lead to the formation of metabolic intermediates, affecting metabolic flux and metabolite levels . The compound’s involvement in these pathways highlights its importance in biochemical processes and its potential impact on overall metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for understanding how this compound exerts its effects at the cellular level and for developing targeted applications.

Preparation Methods

1,2-Pentadiene can be synthesized through various methods. One common synthetic route involves the dehydrohalogenation of 1,2-dihalopentane . This reaction typically requires a strong base, such as potassium tert-butoxide, to facilitate the elimination of hydrogen halide. Another method involves the isomerization of 1,3-pentadiene under specific conditions . Industrial production methods often rely on catalytic processes to achieve high yields and purity .

Chemical Reactions Analysis

1,2-Pentadiene undergoes a variety of chemical reactions due to its unique structure. Some of the key reactions include:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields diols, while reduction with hydrogen gas produces alkanes .

Properties

InChI

InChI=1S/C5H8/c1-3-5-4-2/h5H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMTVPFRTKXRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870643
Record name Penta-1,2-diene
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Molecular Weight

68.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Insoluble in water (261 mg/L at 25 deg C); [ChemIDplus]
Record name 1,2-Pentadiene
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Vapor Pressure

368.0 [mmHg]
Record name 1,2-Pentadiene
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CAS No.

591-95-7
Record name 1,2-Pentadiene
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Record name Penta-1,2-diene
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Record name Penta-1,2-diene
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Record name PENTA-1,2-DIENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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